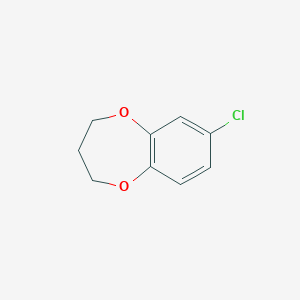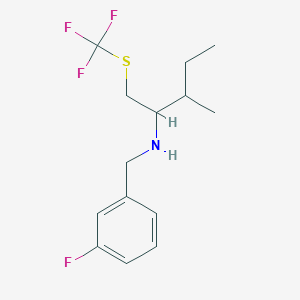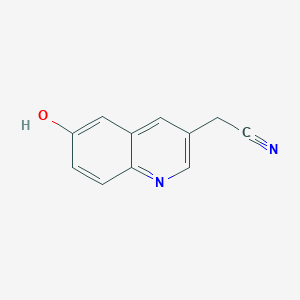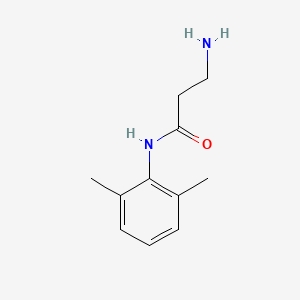
3-amino-N-(2,6-dimethylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-(2,6-dimethylphenyl)propanamide is an organic compound with the molecular formula C11H16N2O It is a derivative of propanamide, featuring an amino group and a dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2,6-dimethylphenyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylaniline and acrylonitrile.
Reaction: The 2,6-dimethylaniline undergoes a nucleophilic addition reaction with acrylonitrile in the presence of a base such as sodium hydroxide.
Hydrolysis: The resulting product is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, including temperature control, solvent selection, and catalyst usage.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-N-(2,6-dimethylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
3-amino-N-(2,6-dimethylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-amino-N-(2,6-dimethylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or altering the conformation of target proteins, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-amino-N-(2,5-dimethylphenyl)propanamide
- 3-amino-N-(2,4-dimethylphenyl)propanamide
- 3-amino-N-(3,5-dimethylphenyl)propanamide
Uniqueness
3-amino-N-(2,6-dimethylphenyl)propanamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interaction with other molecules, making it distinct from its isomers.
Propriétés
Numéro CAS |
66675-75-0 |
|---|---|
Formule moléculaire |
C11H16N2O |
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
3-amino-N-(2,6-dimethylphenyl)propanamide |
InChI |
InChI=1S/C11H16N2O/c1-8-4-3-5-9(2)11(8)13-10(14)6-7-12/h3-5H,6-7,12H2,1-2H3,(H,13,14) |
Clé InChI |
CRKZJNOEZYHVHS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


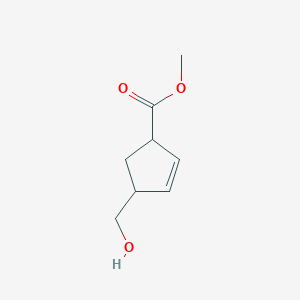
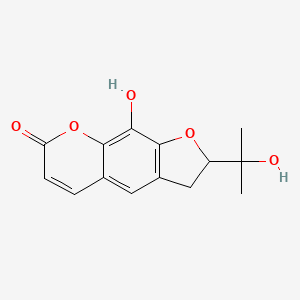
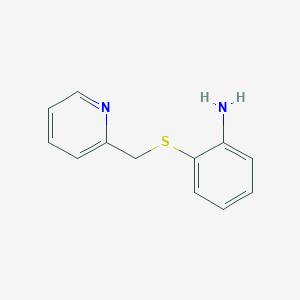
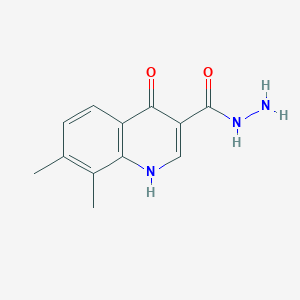
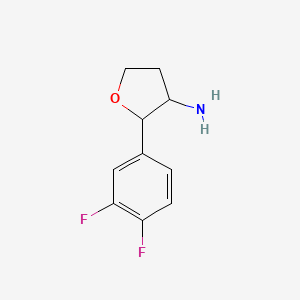
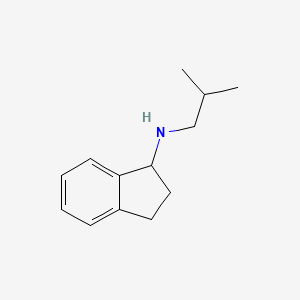
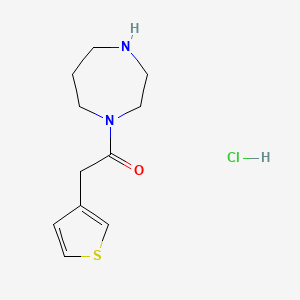
![3-Amino-1-[10-(3-aminopropanoyl)-4,7,13,16-tetraoxa-1,10-diazacyclooctadecyl]p ropan-1-one](/img/structure/B15094853.png)
![1H-Pyrrolo[3,2-c]quinoline-1,4-dicarboxylic acid, 8-bromo-2,3,3a,4,5,9b-hexahydro-, 1-(1,1-dimethylethyl) 4-ethyl ester](/img/structure/B15094865.png)
